

An In-depth Technical Guide to Lomant's Reagent for Protein Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DSP Crosslinker*

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Lomant's reagent, chemically known as dithiobis(succinimidyl propionate) (DSP), is a versatile and widely utilized homobifunctional crosslinking agent in the field of protein chemistry and proteomics.^{[1][2][3]} Its unique properties make it an invaluable tool for elucidating protein-protein interactions, stabilizing protein complexes, and probing the three-dimensional structures of proteins. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Lomant's reagent.

Core Principles of Lomant's Reagent

Lomant's reagent is characterized by two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm that contains a disulfide bond.^[2] This homobifunctional nature allows it to react with primary amines (e.g., the side chains of lysine residues and the N-termini of proteins) to form stable amide bonds.^[4] The key feature of DSP is the cleavable disulfide bond within its spacer arm, which can be readily reduced by thiol-containing reagents such as dithiothreitol (DTT) or 2-mercaptoethanol.^{[2][4]} This reversibility is a significant advantage, enabling the separation of crosslinked proteins for subsequent analysis.

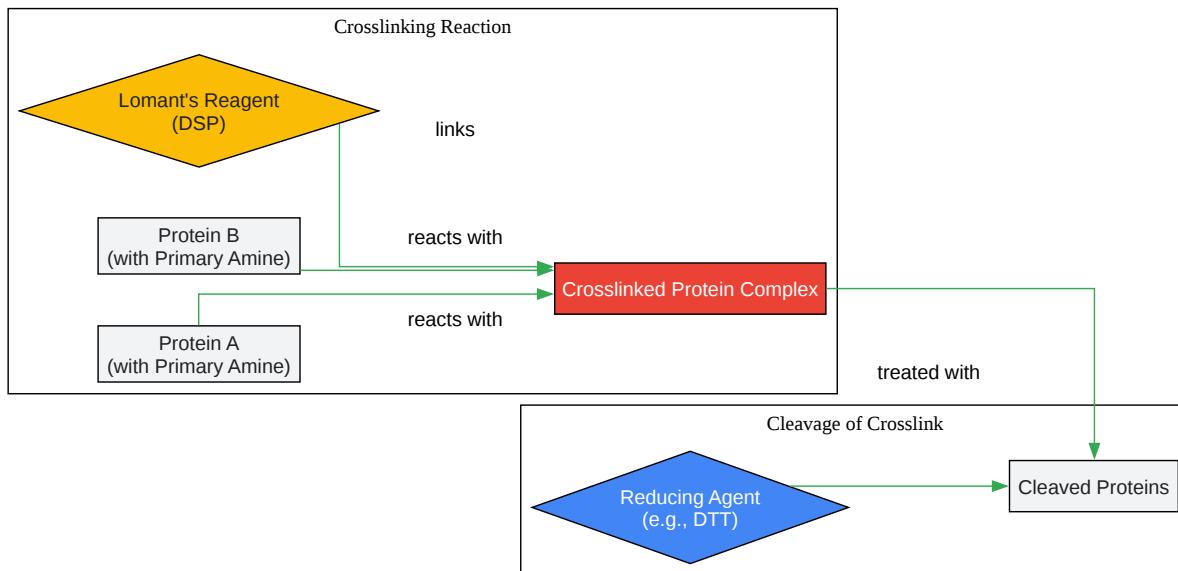
Chemical and Physical Properties

A summary of the key chemical and physical properties of Lomant's reagent is presented in the table below.

Property	Value	Reference
Alternative Names	DSP, Dithiobis(succinimidyl propionate)	[5]
Molecular Weight	404.42 g/mol	[5]
Spacer Arm Length	12.0 Å	[5]
CAS Number	57757-57-0	[5]
Reactive Groups	N-hydroxysuccinimide (NHS) esters	[2]
Target Functional Group	Primary amines (-NH ₂)	[4]
Solubility	Water-insoluble; soluble in organic solvents like DMSO and DMF	[2]
Cleavability	Cleavable by reducing agents (e.g., DTT, 2-mercaptoethanol)	[2] [4]
Membrane Permeability	Membrane-permeable	[2]

Mechanism of Action

The crosslinking reaction with Lomant's reagent is a two-step process. First, the NHS esters at both ends of the reagent react with primary amines on proteins, forming stable amide bonds. This results in the covalent linkage of two protein molecules or different parts of the same protein. The disulfide bond within the spacer arm remains intact during this process. In the second step, which is optional and performed during downstream analysis, the disulfide bond can be cleaved using reducing agents. This reversal of the crosslink allows for the separation of the interacting proteins, which can then be identified and characterized.



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Mechanism of Lomant's Reagent Action

Quantitative Data and Comparisons

While direct, comprehensive tables comparing the efficiency of various crosslinkers are not readily available in the literature, the following table summarizes key quantitative parameters for Lomant's reagent (DSP) and a commonly used non-cleavable alternative, disuccinimidyl suberate (DSS). This information has been compiled from various sources.

Parameter	Lomant's Reagent (DSP)	Disuccinimidyl Suberate (DSS)	Reference
Spacer Arm Length	12.0 Å	11.4 Å	[5]
Cleavability	Yes (Disulfide bond)	No	[6]
Membrane Permeability	Permeable	Permeable	[2]
Typical Molar Excess	20- to 50-fold over protein	20- to 50-fold over protein	
Reaction pH	7.0 - 9.0	7.0 - 9.0	[5]
Reaction Time	30-60 minutes at room temperature	30-60 minutes at room temperature	

Crosslinking efficiency can be influenced by factors such as the concentration of the reagent, the buffer composition, and the specific proteins being studied.[\[6\]](#) For instance, the hydrolysis of the NHS-ester moiety is a competing reaction that can reduce the efficiency of crosslinking.[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments using Lomant's reagent.

In-Solution Protein Crosslinking

This protocol is suitable for studying interactions between purified proteins in a solution.

Materials:

- Lomant's Reagent (DSP)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Protein sample in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

- Reducing sample buffer for SDS-PAGE (containing DTT or 2-mercaptoethanol)

Procedure:

- Equilibrate the vial of DSP to room temperature before opening to prevent moisture condensation.[\[5\]](#)
- Prepare a fresh stock solution of DSP in anhydrous DMSO or DMF. A typical concentration is 25 mM.[\[5\]](#)
- Add the DSP stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DSP over the protein is a common starting point.[\[5\]](#)
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
- Analyze the crosslinked products by SDS-PAGE. To cleave the crosslinks, heat the sample in a reducing sample buffer before loading onto the gel. Non-reducing SDS-PAGE can be used to visualize the crosslinked complexes.

Intracellular Crosslinking

This protocol is designed to capture protein interactions within living cells.

Materials:

- Cells in culture
- Amine-free buffer (e.g., PBS)
- Lomant's Reagent (DSP) stock solution in DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Lysis buffer
- Reducing agents (DTT or 2-mercaptoethanol)

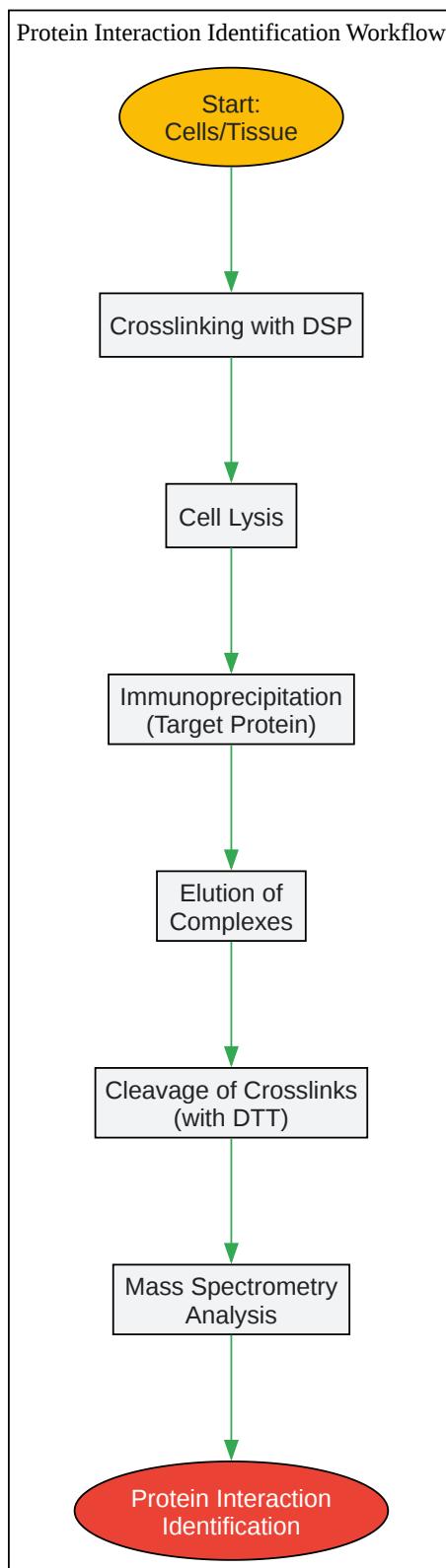
Procedure:

- Wash the cells with PBS to remove any amine-containing media components.
- Resuspend the cells in PBS.
- Add the DSP stock solution to the cell suspension to a final concentration of 1-2 mM.
- Incubate for 30 minutes at room temperature.
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.
- Pellet the cells and proceed with cell lysis using an appropriate lysis buffer.
- The crosslinked protein complexes in the cell lysate can then be analyzed by various techniques, such as immunoprecipitation followed by western blotting or mass spectrometry. The crosslinks can be cleaved with reducing agents as required for the downstream analysis.[\[1\]](#)

Visualizations

Experimental Workflow for Protein Interaction Studies

The following diagram illustrates a typical workflow for identifying protein-protein interactions using Lomant's reagent coupled with immunoprecipitation and mass spectrometry.

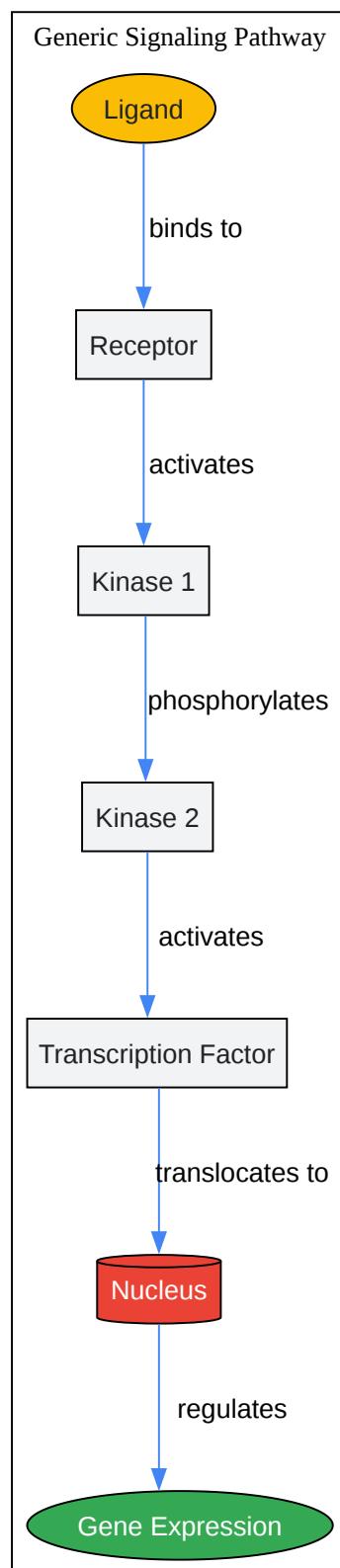


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Workflow for identifying protein interactions.

Representative Signaling Pathway

Lomant's reagent can be used to stabilize and identify components of signaling pathways. The diagram below shows a generic signaling cascade that can be investigated using crosslinking studies.



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A representative signaling pathway.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Lomant's Reagent for Protein Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670971#understanding-lomant-s-reagent-for-protein-studies]

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